Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C15H27NO3 . It has a molecular weight of 269.38 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is represented by the SMILES stringO=C(OC(C)(C)C)N(CC1)CCC12OC(CC2)=O
. Physical And Chemical Properties Analysis
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a solid . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Synthesis and Derivation
- Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (I) is used in the synthesis of spirocyclic 3-oxotetrahydrofurans, which can be further used to prepare biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
Crystal Structure Analysis
- The compound plays a role in the study of supramolecular arrangements and crystal structures of certain cyclohexane derivatives, providing insights into the molecular and crystal structure relationships (Graus et al., 2010).
Stereocontrolled Preparations
- It is involved in stereocontrolled preparations of 3-acyltetrahydrofurans, demonstrating its utility in the field of stereochemistry and in the production of specific enantiomers (Overman & Rishton, 2003).
NMR Spectroscopy
- This compound has been used in the assignment of absolute configurations using NMR spectroscopy, which is crucial in understanding the spatial arrangement of atoms in molecules (Jakubowska et al., 2013).
Bifunctional Synthetic Routes
- Bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the compound, offers convenient entry points to novel compounds and explores chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
Conformational Studies
- The compound aids in conformational studies of unnatural cyclic α-amino acids, important in the search for biologically active compounds and macromolecules (Żesławska et al., 2017).
Ugi Reaction and Theoretical Studies
- The compound's derivatives are used in Ugi reactions and theoretical studies to understand the strength of intramolecular hydrogen bonds, which is fundamental in drug design and organic chemistry (Amirani Poor et al., 2018).
Safety And Hazards
The compound is classified under GHS07 and has a hazard statement of H319 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .
properties
IUPAC Name |
tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(17)16-9-6-15(7-10-16)8-11-18-14(15,4)5/h6-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMOPPLAMMWWHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCN(CC2)C(=O)OC(C)(C)C)CCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745314 | |
Record name | tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
CAS RN |
1333222-28-8 | |
Record name | 2-Oxa-8-azaspiro[4.5]decane-8-carboxylic acid, 1,1-dimethyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1333222-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 1,1-dimethyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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